molecular formula C8H7N3O2 B032163 3-Methyl-6-nitro-1H-indazole CAS No. 6494-19-5

3-Methyl-6-nitro-1H-indazole

Cat. No.: B032163
CAS No.: 6494-19-5
M. Wt: 177.16 g/mol
InChI Key: FUNWSYKLFDLUIZ-UHFFFAOYSA-N
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Description

3-Methyl-6-nitro-1H-indazole: is an important organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is particularly significant due to its applications in pharmaceutical and chemical research. It is used as an intermediate in the synthesis of various drugs and has been studied for its potential biological activities .

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-6-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes.

Mode of Action

This compound interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition prevents the production of nitric oxide, leading to changes in various physiological processes that depend on this molecule.

Biochemical Pathways

The inhibition of NOS enzymes affects several biochemical pathways. Nitric oxide is involved in vasodilation, immune response modulation, neurotransmission, and cell death regulation. Therefore, the inhibition of nitric oxide production can have widespread effects on these pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the reduced production of nitric oxide. This can lead to changes in blood vessel dilation, immune response, neurotransmission, and cell survival . Additionally, it has been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-nitro-1H-indazole typically involves the nitration of 3-methylindazole. One common method includes the reaction of 3-methylindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar nitration process but optimized for larger batch sizes. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methyl-6-nitro-1H-indazole is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has been studied for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. It is also used in the development of kinase inhibitors for cancer therapy .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Properties

IUPAC Name

3-methyl-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNWSYKLFDLUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448355
Record name 3-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6494-19-5
Record name 3-Methyl-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6494-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 3-methyl-6-nitro-1H-indazole in current research?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Pazopanib hydrochloride [, , ]. Pazopanib hydrochloride, commercially known as Votrient, is a tyrosine kinase inhibitor used in cancer treatment [].

Q2: What synthetic challenges have been addressed regarding the production of this compound?

A2: Researchers have successfully scaled up the synthesis of this compound to 200 g/batch, achieving a yield of 79.6% from the starting material, ethylaniline []. This involved optimizing various reaction parameters, including the amount of sulfuric acid used during nitration, acetic acid and sodium hydroxide concentrations during diazotization for ring closure, reaction temperature control, and reagent addition methods []. These optimizations ensured both the safety and efficiency of the large-scale synthesis process.

Q3: Beyond Pazopanib hydrochloride, are there other applications for this compound or its derivatives?

A3: While the provided research primarily focuses on the use of this compound in Pazopanib hydrochloride synthesis, one study explored its derivative, 2,3-diethyl-6-nitro-2H-indazole []. This derivative shows potential as a key intermediate for developing novel molecule-targeting angiogenesis inhibitors with anti-tumor activity [].

Q4: Are there any characterization details available for this compound?

A4: While the provided abstracts don't offer specific spectroscopic data for this compound, they confirm its successful synthesis and characterization. Researchers employed techniques such as 1H NMR, MS, and IR to confirm the structure of Pazopanib hydrochloride, confirming the successful incorporation and transformation of the this compound intermediate []. Further investigation into the full research articles might offer more detailed characterization data for the compound itself.

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